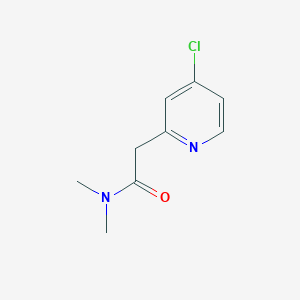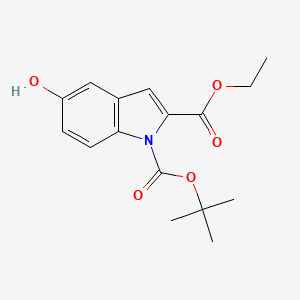
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid
Descripción general
Descripción
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid, also known as Boc-MPAC, is a chiral building block used in organic synthesis. It is a versatile compound that has been used in a variety of applications, ranging from the synthesis of pharmaceuticals to the synthesis of peptides. Boc-MPAC is a highly useful compound due to its ability to be used as a building block in a variety of reactions, and its ability to be used in a variety of laboratory experiments. This makes it an invaluable tool in the field of organic synthesis.
Aplicaciones Científicas De Investigación
Enzyme-Catalyzed Synthesis
A study by Aurell et al. (2014) developed a synthesis for N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, highlighting the use of enzyme-catalyzed regioselective lactamization. This process, utilizing SpinChem rotating flow cell technology, demonstrates the compound's role in simplifying enzyme recycling and work-up processes in the synthesis of complex organic compounds Aurell, Karlsson, Pontén, & Andersen, 2014.
Peptide Mimicry and Conformation Analysis
Dietrich and Lubell (2003) explored the synthesis of enantiopure pyrrolizidinone amino acid as a conformationally rigid dipeptide surrogate. Their work demonstrates the compound's application in studying conformation-activity relationships of biologically active peptides, furthering our understanding of peptide mimicry and structure-based drug design Dietrich & Lubell, 2003.
Stereoselectivity in Synthesis
Jagtap et al. (2016) reported on the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, emphasizing the stereoselective preparation and the influence of substituents on reaction outcomes. This study underscores the compound's utility in achieving precise control over stereoselectivity, a crucial aspect in the synthesis of chiral molecules Jagtap, Rizvi, Dangat, & Pardeshi, 2016.
Redox-active Amino Acid Synthesis
McCafferty et al. (1995) focused on synthesizing redox-active amino acids for incorporation into peptide assemblies. Their work highlights the importance of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid in the study of photoinitiated electron or energy transfer within peptide frameworks, offering insights into the synthesis of light-harvesting peptides McCafferty, Bishop, Wall, Hughes, Mecklenberg, Meyer, & Erickson, 1995.
Chemical Group Migration Studies
Xue and Silverman (2010) explored the N→O tert-butyloxycarbonyl (Boc) group migration, providing a mechanistic insight into this intramolecular process. This study demonstrates the compound's role in understanding chemical group migrations, which are pivotal in organic synthesis and modification of molecular structures Xue & Silverman, 2010.
Propiedades
IUPAC Name |
(2R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKSXPYZNXUHEZ-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)



